(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that may enhance its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidinone core: This can be achieved through the reaction of a suitable thiourea derivative with an α-halo ketone under basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone intermediate with an appropriate benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to form the benzylidene-thiazolidinone.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinone derivatives.
Medicine: Potential therapeutic agent due to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, the compound may interact with DNA or proteins, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
This compound: Similar in structure but with different substituents, leading to variations in biological activity.
Dichloroaniline derivatives: These compounds also contain chlorine atoms and aniline rings, but differ in their core structure and overall reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-[[3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO4S2/c1-5-8-26-23(27)21(32-24(26)31)14-17-12-18(25)22(20(13-17)28-4)30-10-9-29-19-11-15(2)6-7-16(19)3/h5-7,11-14H,1,8-10H2,2-4H3/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRYFCMOHXOHT-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)CC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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